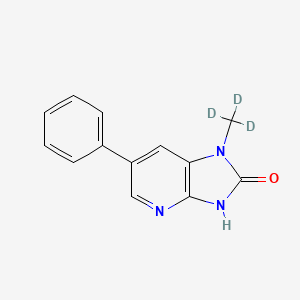

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3

Descripción general

Descripción

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), a heterocyclic amine that is known for its mutagenic and carcinogenic properties. PhIP is commonly formed during the cooking of meat and is a subject of extensive research due to its potential health risks .

Métodos De Preparación

The synthesis of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves the incorporation of deuterium atoms into the molecular structureThis can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions or the use of deuterated reagents .

Análisis De Reacciones Químicas

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Aplicaciones Científicas De Investigación

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Biomarker Studies: It serves as a biomarker for studying the metabolic activation and detoxification pathways of PhIP.

Cancer Research: The compound is used to investigate the mechanisms of PhIP-induced carcinogenesis, particularly in prostate and colon cancers.

Toxicology: It helps in understanding the toxicological effects of PhIP and its metabolites on various tissues.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves its metabolic activation to reactive intermediates that can form DNA adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form N-hydroxy-PhIP, which is further activated by acetyltransferases or sulfotransferases to form DNA-binding species .

Comparación Con Compuestos Similares

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is unique due to its deuterium labeling, which makes it useful for tracing metabolic pathways and studying the kinetics of PhIP metabolism. Similar compounds include:

2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP): The parent compound, known for its mutagenic and carcinogenic properties.

N-Hydroxy-PhIP: A metabolite of PhIP that is involved in the formation of DNA adducts.

5-Hydroxy-PhIP: Another metabolite formed during the metabolic activation of PhIP.

Actividad Biológica

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 (also known as PhIP-d3) is a deuterated derivative of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which has been extensively studied for its biological activities, particularly its carcinogenic potential. This article reviews the biological activity of PhIP-d3, emphasizing its mechanisms of action, metabolic pathways, and implications in cancer research.

- Molecular Formula : C13H11N3O

- Molecular Weight : 228.26 g/mol

- CAS Number : 1020719-48-5

- IUPAC Name : 6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-ol

Carcinogenicity

PhIP and its derivatives are known to be potent carcinogens. Studies have shown that PhIP is activated in vivo through metabolic processes involving cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and induce mutations. Specifically, PhIP undergoes N-hydroxylation followed by esterification, resulting in DNA adduct formation that is linked to tumorigenesis in various animal models .

Metabolic Pathways

The metabolism of PhIP involves several key enzymes:

- Cytochrome P450 Enzymes : These enzymes catalyze the N-hydroxylation of PhIP, which is a critical step in its activation.

- N-acetyltransferases (NATs) : These enzymes play a role in detoxifying the activated metabolites.

- Glutathione S-transferases (GSTs) : GSTs are involved in conjugating the reactive metabolites with glutathione, facilitating their excretion .

The following table summarizes the metabolic pathways of PhIP:

| Metabolic Step | Enzyme Class | Product |

|---|---|---|

| N-hydroxylation | Cytochrome P450 | N-hydroxy PhIP |

| Acetylation | N-acetyltransferases | Acetylated metabolites |

| Conjugation | Glutathione S-transferases | Glutathione conjugates |

Study on Rodent Models

A pivotal study demonstrated that rodents exposed to PhIP developed tumors in various organs, including the mammary gland and colon. The study highlighted that the incidence of tumors was significantly correlated with the levels of DNA adducts formed by PhIP metabolites .

Human Relevance

Research indicates that dietary intake of well-cooked meats containing PhIP may increase cancer risk in humans. Epidemiological studies have suggested a link between high consumption of grilled or fried meats and increased incidence of colorectal cancer .

Implications for Cancer Research

The biological activity of PhIP-d3 is critical for understanding its role as a model compound in cancer research. Its deuterated form allows for improved tracking and quantification in biological studies using mass spectrometry. This can enhance our understanding of how dietary carcinogens contribute to cancer risk and inform strategies for cancer prevention .

Propiedades

IUPAC Name |

6-phenyl-1-(trideuteriomethyl)-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYMCBRGMDRAPX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662004 | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-48-5 | |

| Record name | 1,3-Dihydro-1-(methyl-d3)-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.